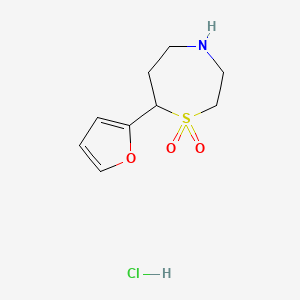
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mecanismo De Acción
The exact mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but several studies have provided insights into its molecular targets. One proposed mechanism is that (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one may reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer activities, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. In addition, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is that it can be synthesized relatively easily on a small to medium scale in a laboratory setting. In addition, this compound exhibits a range of biological activities, which makes it a versatile tool for scientific research. However, one limitation of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one and identify its molecular targets.
Métodos De Síntesis
The synthesis of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can be achieved through a multi-step reaction process. The starting material for the synthesis is 3,4-dimethylbenzaldehyde, which undergoes a Knoevenagel condensation reaction with 3-pyridinecarboxaldehyde to form the corresponding α,β-unsaturated aldehyde. This intermediate is then reacted with 2-aminothiophenol in the presence of a suitable catalyst to yield the desired thiazolidinone product. The overall synthesis method is relatively straightforward and can be performed on a small to medium scale in a laboratory setting.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one have been explored extensively in scientific research. One area of interest is its anti-inflammatory activity, which has been demonstrated in several studies. For example, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in vitro and in vivo.
Another potential application of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is in the treatment of cancer. Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, (E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been found to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis in cancer cells.
Propiedades
IUPAC Name |
(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(8-12(11)2)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYYSXFTHRKPP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

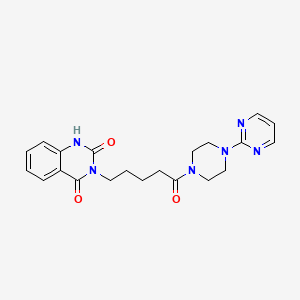
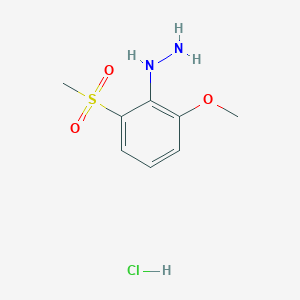
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)
![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)

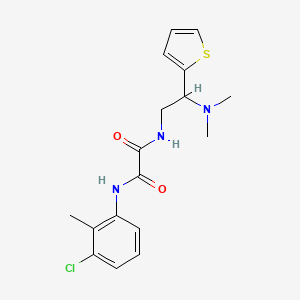
![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)
![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)
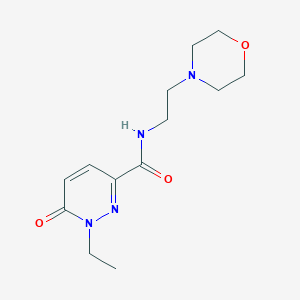
![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)


